2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol
Description
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methyl-6-nitrophenol is a benzotriazole derivative characterized by a phenolic ring substituted with methyl and nitro groups at positions 4 and 6, respectively, and a benzotriazole moiety at position 2. Benzotriazoles are widely recognized as ultraviolet (UV) light stabilizers, leveraging their ability to absorb UV radiation through tautomerism between keto and enol forms . This compound’s unique substitution pattern distinguishes it from other benzotriazole analogs, influencing its electronic properties, solubility, and application efficacy.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-6-11(13(18)12(7-8)17(19)20)16-14-9-4-2-3-5-10(9)15-16/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUROBOXVSXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N2N=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319716 | |
| Record name | 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36325-72-1 | |
| Record name | 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol typically involves the reaction of 2-aminophenol with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with 2-methyl-4-nitrophenol under controlled conditions to yield the desired product. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as a UV absorber in biological studies.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stability and protective properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb ultraviolet light, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by absorbing and dissipating the energy from UV radiation. Additionally, the nitro and phenolic groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Overview
The molecular formula of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is C₁₃H₁₀N₄O₃, with a molecular weight of 294.25 g/mol. Key structural features include:
- A nitro group (-NO₂) at position 6, acting as a strong electron-withdrawing group.
- A methyl group (-CH₃) at position 4, providing steric bulk.
- A benzotriazole ring fused to the phenolic hydroxyl group, critical for UV absorption .
The compound’s solid-state structure (SMILES: OC1=C([N+]([O-])=O)C=C(C)C=C1N2N=C(C=CC=C3)C3=N2) highlights its planar aromatic system, facilitating π-π interactions in polymeric matrices .
Comparison with Structural Analogs
Key Structural Differences and Functional Implications:
Substituent Effects on UV Absorption
- Target Compound : The nitro group enhances UV absorption in the 300–400 nm range due to its electron-withdrawing nature, promoting a bathochromic shift compared to simpler analogs .
- 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole: Lacks the nitro group, resulting in reduced UV absorption range (280–350 nm) but improved solubility in non-polar matrices .
- 2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole : Bulky tert-butyl groups improve thermal stability and polymer compatibility, albeit with a narrower absorption spectrum .
Solubility and Compatibility
- Nitro Group : Increases polarity, limiting compatibility with hydrophobic polymers but enhancing performance in polar coatings .
- Alkyl/Alkoxy Substituents : Analogs like 2-(2'-hydroxy-5'-methyl-3'-octyloxyphenyl)benzotriazole exhibit superior solubility in polyolefins due to long alkyl chains .
Data Tables
Biological Activity
2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol is a compound that has garnered attention for its potential biological activities, particularly in the context of UV protection and its effects on cellular processes. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
- IUPAC Name : 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol
- Molecular Formula : C16H15N3O4
- Molecular Weight : 315.31 g/mol
- CAS Number : 2170-39-0
The primary mechanism of action for this compound is its ability to absorb ultraviolet (UV) light, which protects materials and biological systems from UV-induced damage. The benzotriazole moiety is particularly effective in stabilizing against UV radiation due to its ability to undergo electronic transitions that dissipate energy safely.
Target of Action
The compound primarily targets UV light, acting as a protective agent for various biological and synthetic materials.
Biochemical Pathways
The interaction with UV light leads to the prevention of oxidative stress by inhibiting the formation of reactive oxygen species (ROS), which are known to cause cellular damage. This protective effect extends to influencing cell signaling pathways and gene expression associated with stress responses.
Cellular Effects
Research indicates that 2-(2H-benzotriazol-2-yl)-4-methyl-6-nitrophenol exhibits several beneficial effects on cells:
- Protection Against UV Damage : The compound effectively shields cellular components from UV-induced damage, which can lead to mutations and apoptosis.
- Influence on Cellular Metabolism : By mitigating oxidative stress, it helps maintain normal cellular metabolism and function.
Research Findings
Several studies have evaluated the biological activity of this compound:
- Antioxidant Properties : A study demonstrated that the compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation, suggesting its potential application in dermatological formulations aimed at preventing photoaging and skin cancer .
- Cell Viability Studies : In vitro assays showed that treatment with varying concentrations of the compound improved cell viability in UV-exposed human keratinocytes, highlighting its protective role .
- Mechanistic Insights : Further investigations revealed that the compound modulates the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase .
Case Study 1: Skin Protection Formulation
A formulation containing 2-(2H-benzotriazol-2-yl)-4-methyl-6-nitrophenol was tested on human volunteers for its efficacy in protecting against UV-induced erythema. Results indicated a significant reduction in redness and inflammation compared to a control group without the compound.
Case Study 2: Polymer Stabilization
In industrial applications, this compound has been incorporated into polymer matrices to enhance their stability against UV degradation. Studies reported improved longevity and mechanical properties of plastics treated with this compound compared to untreated samples .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
